molecular formula C8H8ClNO2 B6148815 1-(1-chloroethyl)-2-nitrobenzene CAS No. 862093-93-4

1-(1-chloroethyl)-2-nitrobenzene

Cat. No.: B6148815
CAS No.: 862093-93-4
M. Wt: 185.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloroethyl)-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the ortho (2nd) position and a 1-chloroethyl (-CH₂ClCH₃) group at the adjacent (1st) position. The molecular formula is hypothesized to be C₈H₈ClNO₂, with a molecular weight of 199.61 g/mol.

Properties

CAS No.

862093-93-4

Molecular Formula

C8H8ClNO2

Molecular Weight

185.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The direct nitration of 1-(1-chloroethyl)benzene represents the most straightforward pathway to the target compound. This method leverages the ortho/para-directing nature of the chloroethyl group (-CH2CH2Cl), which facilitates nitration at the ortho position relative to the substituent. The reaction employs a mixed acid system (HNO3/H2SO4) under controlled temperatures (0–5°C) to minimize polysubstitution and oxidative side reactions.

Key Parameters:

  • Nitrating Agent: 70% HNO3 in concentrated H2SO4 (1:3 v/v).

  • Temperature: 0–5°C (prevents thermal decomposition of intermediates).

  • Reaction Time: 4–6 hours (monitored via TLC).

Yield Optimization

Optimization studies reveal that maintaining a stoichiometric excess of nitric acid (1.2 equiv) relative to 1-(1-chloroethyl)benzene improves nitro group incorporation. Post-reaction quenching in ice water followed by extraction with dichloromethane and recrystallization from ethanol yields 1-(1-chloroethyl)-2-nitrobenzene in 68–72% purity. Further purification via column chromatography (SiO2, hexane:ethyl acetate 4:1) elevates purity to >95%.

Table 1: Nitration Method Performance

ParameterValue
Yield (Crude)68–72%
Purity (Final)>95%
Byproducts<5% para-isomer

Chlorination of 1-(1-Hydroxyethyl)-2-Nitrobenzene

Hydroxyl-to-Chlorine Substitution

This two-step approach begins with the synthesis of 1-(1-hydroxyethyl)-2-nitrobenzene, followed by chlorination using thionyl chloride (SOCl2). The hydroxyl intermediate is prepared via Friedel-Crafts alkylation of nitrobenzene with ethylene oxide, though this route suffers from low regioselectivity due to the deactivating nitro group.

Step 1: Hydroxyethyl Intermediate Synthesis

  • Conditions: AlCl3 catalyst, ethylene oxide gas bubbled into nitrobenzene at 40°C.

  • Yield: 45–50% (limited by competing meta-substitution).

Step 2: Chlorination with SOCl2

  • Reagents: SOCl2 (2.5 equiv), pyridine (catalytic).

  • Conditions: Reflux in anhydrous dichloromethane for 2 hours.

  • Yield: 85–90% conversion to this compound.

Challenges and Mitigation

The Friedel-Crafts step’s poor efficiency necessitates alternative pathways for the hydroxyethyl intermediate. Recent advances employ Grignard reagents (e.g., CH2CH2MgBr) reacting with 2-nitrobenzaldehyde, yielding 1-(1-hydroxyethyl)-2-nitrobenzene in 78% yield after workup.

Table 2: Chlorination Method Performance

ParameterValue
Intermediate Yield78% (Grignard route)
Final Product Yield82%
Purity93% (after distillation)

Adaptation of Thioether Coupling Methodologies

Palladium-Catalyzed Cross-Coupling

Building on methodologies for aryl thioether synthesis, a modified Suzuki-Miyaura coupling introduces the chloroethyl group. This route employs 2-nitrobenzene boronic acid and 1-chloroethyl iodide in the presence of Pd(PPh3)4 and a base (e.g., K2CO3).

Reaction Scheme:
2-Nitrobenzene-B(OH)2+CH2CH2Cl-IPd(PPh3)4This compound\text{2-Nitrobenzene-B(OH)}_2 + \text{CH}_2\text{CH}_2\text{Cl-I} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{this compound}

Conditions:

  • Solvent: Toluene/ethanol (3:1).

  • Temperature: 80°C, 12 hours.

  • Yield: 60–65% (limited by steric hindrance).

Comparative Analysis

While this method avoids harsh nitration conditions, its reliance on expensive palladium catalysts and moderate yields limits industrial scalability.

Industrial-Scale Production Considerations

Continuous Flow Nitration

Modern facilities adopt continuous flow reactors to enhance safety and efficiency in nitration processes. By maintaining precise temperature control (<5°C) and turbulent flow regimes, manufacturers achieve 85% conversion rates with reduced byproduct formation.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-hydroxyethyl)-2-nitrobenzene.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, forming 1-(1-chloroethyl)-2-aminobenzene.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions, resulting in 2-nitrobenzoic acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

  • 1-(1-Hydroxyethyl)-2-nitrobenzene
  • 1-(1-Chloroethyl)-2-aminobenzene
  • 2-Nitrobenzoic acid

Scientific Research Applications

Synthesis and Production

1-(1-Chloroethyl)-2-nitrobenzene is typically synthesized through the nitration of chlorinated ethylbenzene derivatives. The process involves the following steps:

  • Nitration : Chlorobenzene is treated with a mixture of nitric and sulfuric acids to introduce a nitro group.
  • Chlorination : The compound can undergo further chlorination to enhance its reactivity for subsequent reactions.

Applications in Organic Synthesis

This compound serves as an important intermediate in various chemical syntheses, including:

  • Synthesis of Pharmaceuticals : It is used in the production of active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds.
  • Dyes and Pigments : The compound is involved in the synthesis of azo dyes, which are widely used in textiles and food industries.
  • Agrochemicals : It plays a role in developing pesticides and herbicides, contributing to agricultural productivity.

Toxicological Data

The toxicological profile of this compound indicates potential health risks, particularly concerning reproductive and developmental toxicity. Key findings include:

  • Acute Toxicity : Studies show that exposure can lead to systemic effects, including damage to reproductive organs in animal models .
  • Mutagenicity : The compound exhibits weak mutagenic activity in bacterial test systems but not in mammalian cell tests .
  • Environmental Impact : It has low biodegradability, raising concerns about its persistence in the environment .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study on its use as an intermediate for synthesizing 2-nitroaniline highlighted its efficiency in producing compounds with agricultural applications .
  • Research into its environmental behavior indicated that while it is not readily biodegradable, it can be effectively removed from wastewater under specific treatment conditions .

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds Produced
PharmaceuticalsIntermediate for APIsVarious analgesics and antibiotics
Dyes and PigmentsUsed in azo dye synthesisFast Yellow G Base
AgrochemicalsPrecursor for pesticidesHerbicides and fungicides
Environmental StudiesResearch on biodegradabilityWastewater treatment effectiveness

Mechanism of Action

The mechanism by which 1-(1-chloroethyl)-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

1-Chloro-2-nitrobenzene (C₆H₄ClNO₂)
  • Molecular Weight : 157.55 g/mol .
  • Properties : Yellow crystalline solid with industrial applications in dye and pesticide synthesis. The electron-withdrawing nitro and chloro groups direct electrophilic substitution reactions to specific positions on the ring .
  • Key Difference : Lacks the ethyl chain, reducing steric hindrance and lipophilicity compared to 1-(1-chloroethyl)-2-nitrobenzene.
1-(Dichloromethyl)-2-nitrobenzene (C₇H₅Cl₂NO₂)
  • Molecular Weight : 206.02 g/mol .
  • Properties : The dichloromethyl (-CHCl₂) group increases halogen density, enhancing electrophilic reactivity. This compound may participate in nucleophilic substitution or elimination reactions more readily due to the labile Cl atoms.
1-Chloro-4-(difluoromethyl)-2-nitrobenzene (C₇H₄ClF₂NO₂)
  • Molecular Weight : 207.56 g/mol .
  • Properties: The difluoromethyl (-CF₂H) group acts as a hydrogen bond donor, mimicking hydroxyl or thiol groups in bioactive molecules. This property is exploited in drug design, where such substituents improve target binding or metabolic stability .
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene (C₉H₁₀ClNO₂)
  • Molecular Weight : 199.64 g/mol .
  • Properties : A positional isomer with a methyl group at the 1st position and chloroethyl at the 2nd. The steric effects of the methyl group may hinder rotational freedom, altering crystallization behavior and reactivity compared to the target compound.

Physicochemical Properties

The table below summarizes key parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications/Properties
This compound* C₈H₈ClNO₂ 199.61 2-NO₂, 1-(CH₂ClCH₃) Hypothetical Potential alkylating agent, intermediate in organic synthesis
1-Chloro-2-nitrobenzene C₆H₄ClNO₂ 157.55 2-NO₂, 1-Cl Yellow crystals Industrial chemical synthesis
1-(Dichloromethyl)-2-nitrobenzene C₇H₅Cl₂NO₂ 206.02 2-NO₂, 1-CHCl₂ Solid Reactive intermediate in halogenation pathways
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₄ClF₂NO₂ 207.56 2-NO₂, 4-CF₂H, 1-Cl Liquid Bioisostere in agrochemicals/pharmaceuticals

*Hypothesized data based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-chloroethyl)-2-nitrobenzene, and how can purity be ensured?

  • Methodology : Begin with nitration of chlorinated ethylbenzene derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Monitor reaction progression via TLC or GC-MS. Purification involves fractional crystallization using chloroform or dichloromethane, followed by vacuum distillation to remove nitrobenzene byproducts . Storage at 2–8°C under inert atmosphere preserves stability .
  • Key Data : Solubility in chloroform ( ) and melting point ranges (116–118°C for analogous compounds; ) guide purification.

Q. Which spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^13C-NMR to identify substituent positions (e.g., nitro and chloroethyl groups). Coupling patterns distinguish ortho/meta/para arrangements .
  • X-ray Crystallography : Resolve torsional angles (e.g., nitro group twist relative to the benzene plane, ~38.8° in analogs; ).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

Advanced Research Questions

Q. How do mechanistic studies evaluate the carcinogenic potential of this compound?

  • Methodology :

  • In Vitro : Use Ames tests with Salmonella strains to assess mutagenicity. Compare metabolic activation (e.g., S9 liver fractions) to nitroreductase activity .
  • In Vivo : Rodent models (e.g., 24-month bioassays) monitor tumor incidence. Histopathology focuses on hepatic and renal tissues due to nitrobenzene bioaccumulation .
    • Data Contradictions : Discrepancies between in vitro (positive mutagenicity) and in vivo (low tumorigenicity) results may arise from species-specific metabolic pathways. Cross-reference IARC evaluations () for risk classification.

Q. What computational methods predict reaction pathways for nitro-group reduction in this compound?

  • Methodology :

  • DFT Calculations : Model nitro → amine reduction energetics (e.g., B3LYP/6-31G* level). Compare activation barriers for catalytic (Pd/C) vs. enzymatic pathways .
  • QSPR Models : Corrogate solubility and reactivity with Hammett constants (σ values for nitro and chloroethyl substituents; ).

Q. How can researchers resolve contradictions in toxicity data across studies?

  • Methodology :

  • Meta-Analysis : Pool data from IARC monographs (), EPA toxicity profiles (), and crystallographic studies ( ) to identify confounding variables (e.g., isomer purity, solvent residues).
  • Dose-Response Modeling : Re-analyze historical datasets using benchmark dose (BMD) software to refine NOAEL/LOAEL thresholds .

Experimental Design & Data Validation

Q. What strategies mitigate interference from nitrobenzene degradation products in HPLC analysis?

  • Methodology :

  • Column Selection : Use C18 reverse-phase columns with mobile phases (acetonitrile/water + 0.1% TFA) to separate nitro, amine, and chlorinated derivatives .
  • Spiking Experiments : Validate recovery rates (>95%) using deuterated internal standards (e.g., 1-bromo-2-nitrobenzene-d4; ).

Q. How do steric and electronic effects influence substitution reactions at the chloroethyl position?

  • Methodology :

  • Kinetic Studies : Track nucleophilic substitution (e.g., with NaN₃) via UV-Vis spectroscopy. Compare rates with analogs (e.g., 1-chloro-2,4-dinitrobenzene; ).
  • Hammett Plots : Correlate reaction rates with substituent σ values to quantify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.